molecular formula C6H12O2 B8265081 (1R,2S)-1-methylcyclopentane-1,2-diol

(1R,2S)-1-methylcyclopentane-1,2-diol

Cat. No.: B8265081
M. Wt: 116.16 g/mol
InChI Key: CVZBNRSGTBIHPO-NTSWFWBYSA-N
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Description

(1R,2S)-1-methylcyclopentane-1,2-diol is an organic compound characterized by a cyclopentane ring substituted with a methyl group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,2S)-1-methylcyclopentane-1,2-diol can be synthesized through several methods. One common approach involves the intramolecular aldol reaction of 4-methyl-4-(2-oxoethyl)-γ-lactone derivatives, yielding 1,3-cis- and 1,3-trans-4-hydroxymethyl-1-methylcyclopentanediols . Another method includes the thermal reaction of cyclohexanol or cyclohexene to produce 1-methylcyclopentene, followed by the addition of hydroxyl groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-methylcyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 1-methylcyclopentanone or 1-methylcyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 1-methylcyclopentane.

    Substitution: Formation of 1-methylcyclopentane-1,2-dihalides or 1-methylcyclopentane-1,2-dialkoxy compounds.

Scientific Research Applications

(1R,2S)-1-methylcyclopentane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-methylcyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    1-Methylcyclopentane-1alpha,2alpha-diol: Similar structure but different stereochemistry.

    1-Methylcyclopentane-1,3-diol: Different position of hydroxyl groups.

    Cyclopentane-1,2-diol: Lacks the methyl group.

Uniqueness: (1R,2S)-1-methylcyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both a methyl group and two hydroxyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for various chemical and industrial applications.

Properties

IUPAC Name

(1R,2S)-1-methylcyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZBNRSGTBIHPO-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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